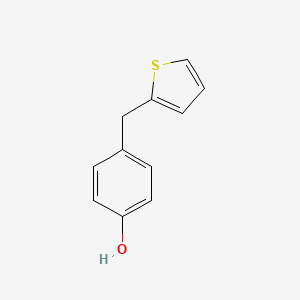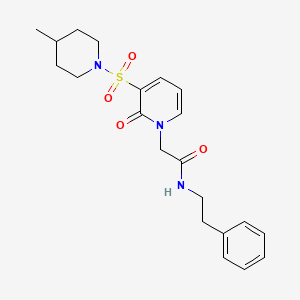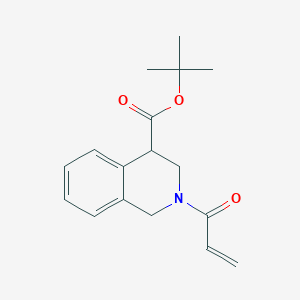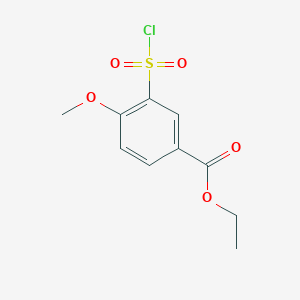![molecular formula C23H24ClNO5 B2973239 3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 136565-35-0](/img/structure/B2973239.png)
3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities . The presence of the furan ring and the chlorophenyl group may also confer specific properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the dihydropyridine core, with the furan and chlorophenyl groups attached at specific positions. The exact structure would depend on the positions of these groups on the dihydropyridine ring .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound may undergo reactions typical of this class of compounds. This could include redox reactions, as well as reactions at the various functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types and positions of its functional groups would all play a role .Applications De Recherche Scientifique
Cardiovascular Applications
Dihydropyridine derivatives have been synthesized and evaluated for their cardioactivity, particularly as vasodilators. Studies on compounds like diethyl 2,6-dimethyl-4-(5-ethyl-3-phenylisoxazol-4-yl)-1,4-dihydroypridine-3,5-dicarboxylate and diethyl 2,6-dimethyl-4-(5-isopropyl-3-phenylisoxazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate revealed their potential as antihypertensive or antianginal agents due to their effects on cardiac flow, similar to that of nifedipine, but with attenuated negative inotropic activity (McKenna et al., 1988).
Structural and Chemical Properties
The solid-state structures and chemical properties of dihydropyridine derivatives have been extensively studied, revealing insights into their molecular structures, crystal packing, and interactions. For instance, the synthesis and crystallographic analysis of compounds like diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, among others, highlighted the role of hydrogen-bonding networks in their structures (Metcalf & Holt, 2000).
Synthetic Approaches
Research has also focused on the synthesis of dihydropyridine derivatives, including one-pot synthesis methods that offer insights into the self-assembly of these compounds and the effect of various substituents on their chemical behavior. Such studies contribute to understanding the versatility of dihydropyridine derivatives in synthesizing a range of compounds with potential biological activities (Shashi, Prasad, & Begum, 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO5/c1-5-28-22(26)19-13(3)25-14(4)20(23(27)29-6-2)21(19)18-12-11-17(30-18)15-9-7-8-10-16(15)24/h7-12,21,25H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAFOSPPVBWRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-propylethanediamide](/img/structure/B2973160.png)



![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-methoxyacetamide](/img/structure/B2973170.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2973176.png)
![Methyl (E)-4-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2973177.png)

